molecular formula C7H7BrO3 B13612112 2-(5-Bromofuran-2-yl)propanoic acid

2-(5-Bromofuran-2-yl)propanoic acid

Cat. No.: B13612112
M. Wt: 219.03 g/mol
InChI Key: ZJMCSJZTYVYBFP-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)propanoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of furan, a heterocyclic compound, and contains a bromine atom at the 5-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromofuran-2-yl)propanoic acid typically involves the bromination of furan derivatives followed by the introduction of a propanoic acid group. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and acylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromofuran-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromofuran-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)propanoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the furan ring can interact with various molecular targets, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorofuran-2-yl)propanoic acid
  • 2-(5-Iodofuran-2-yl)propanoic acid
  • 2-(5-Methylfuran-2-yl)propanoic acid

Uniqueness

2-(5-Bromofuran-2-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications .

Properties

Molecular Formula

C7H7BrO3

Molecular Weight

219.03 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)propanoic acid

InChI

InChI=1S/C7H7BrO3/c1-4(7(9)10)5-2-3-6(8)11-5/h2-4H,1H3,(H,9,10)

InChI Key

ZJMCSJZTYVYBFP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)Br)C(=O)O

Origin of Product

United States

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